4-Ethyl-3-(4-fluorophenyl)hexanoic acid
Description
Contextual Significance within Organic and Medicinal Chemistry
In the landscape of medicinal chemistry, the incorporation of a fluorine atom into a molecular structure is a well-established strategy to modulate a compound's physicochemical properties. The presence of the 4-fluorophenyl group in 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is significant, as fluorine can influence metabolic stability, lipophilicity, and binding interactions with biological targets. Aryl alkanoic acids, the chemical class to which this compound belongs, are recognized for a wide array of pharmacological activities. asianpubs.org
The strategic placement of both an ethyl and a fluorinated phenyl group on the hexanoic acid backbone creates chiral centers, implying the existence of multiple stereoisomers. This stereochemistry can be a critical determinant of biological activity, offering an avenue for researchers to explore the structure-activity relationships of the individual enantiomers and diastereomers.
Foundational Research Areas and Interdisciplinary Relevance
The foundational research concerning this compound primarily revolves around its synthesis and potential biological evaluation. The synthesis of such 3-aryl-4-alkyl-alkanoic acids can be approached through various established organic chemistry methodologies. General synthetic strategies for aryl alkanoic acids often involve the condensation of a suitable aryl precursor with a carboxylic acid-containing fragment. asianpubs.org More specific to this structure, synthetic routes could potentially involve conjugate addition reactions or the carboxylation of a corresponding Grignard reagent. libretexts.orgnumberanalytics.com
The interdisciplinary relevance of this compound extends from synthetic organic chemistry to pharmacology and drug discovery. The structural motifs present in this compound are found in molecules investigated for a range of therapeutic applications. For instance, compounds bearing a 4-fluorophenyl group have been explored for their potential as enzyme inhibitors and receptor modulators in various disease contexts. ascentagepharma.comnih.govacs.org
Scope and Objectives of Current and Future Investigations
Current and future investigations into this compound are likely to be driven by the desire to explore its therapeutic potential. A primary objective would be the development of an efficient and stereoselective synthesis to access the different stereoisomers of the molecule. Following a successful synthesis, a key area of research would involve comprehensive screening for biological activity.
Given the structural similarities to known pharmacologically active agents, future studies could focus on its potential as an anti-inflammatory, analgesic, or anticancer agent. asianpubs.orgmdpi.com Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the ethyl group, the fluorophenyl ring, or the carboxylic acid moiety impact its biological profile. Furthermore, investigations into its metabolic fate and pharmacokinetic properties would be essential for any potential development as a therapeutic candidate.
Detailed Research Findings
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely physicochemical properties based on its structure and comparison to related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C14H19FO2 |
| Molecular Weight | 238.30 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Note: These values are estimations based on computational models and data from structurally similar compounds.
The synthesis of related 3-aryl alkanoic acids has been reported through various methods. One general approach involves the condensation of an aromatic halide with a dicarboxylic acid derivative, followed by selective reduction and hydrolysis. asianpubs.org Another plausible route could be the conjugate addition of an organometallic reagent derived from 1-bromo-4-fluorobenzene (B142099) to an appropriate α,β-unsaturated ester, followed by the introduction of the ethyl group and subsequent hydrolysis.
Table 2: Potential Synthetic Approaches
| Reaction Type | Key Reagents | Potential Advantages |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide, Diethyl 2-ethyl-3-propylidenesuccinate | Potentially high yield, well-established methodology |
| Michael Addition | 4-Fluorophenylboronic acid, Ethyl 2-ethylhex-2-enoate | Milder reaction conditions, good functional group tolerance |
| Cross-Coupling Reactions | 4-Fluorophenylzinc halide, Ethyl 3-bromo-4-ethylhexanoate | High degree of control over stereochemistry with appropriate catalysts |
Note: The feasibility and specific conditions for these reactions would require experimental validation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-(4-fluorophenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYQXWUDIBXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Methodological Advancements Pertaining to 4 Ethyl 3 4 Fluorophenyl Hexanoic Acid
Established Synthetic Pathways for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid
The synthesis of substituted carboxylic acids like this compound requires careful planning to control regiochemistry and stereochemistry. Established methodologies in organic synthesis provide a framework for constructing this molecule.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For this compound, several key disconnections can be proposed to devise a synthetic route.
A primary disconnection can be made at the C3-C4 bond. This bond can be formed through a 1,4-conjugate addition (Michael addition) reaction. This approach identifies an α,β-unsaturated carbonyl compound and an organometallic nucleophile as key synthons. Another logical disconnection is the Cα-Cβ bond next to the carboxyl group, a common strategy for carboxylic acid synthesis.
Following the conjugate addition strategy, the retrosynthetic breakdown is as follows:
Target Molecule: this compound.
Disconnect C3-C4 bond: This disconnection suggests a Michael addition. The electrophile would be an α,β-unsaturated ester, such as ethyl (E)-3-(4-fluorophenyl)but-2-enoate, and the nucleophile would be an ethyl organometallic reagent (e.g., an ethyl cuprate).
Simplify the α,β-unsaturated ester: This intermediate can be formed from 4-fluorobenzaldehyde (B137897) and a suitable phosphonate (B1237965) ylide via a Horner-Wadsworth-Emmons reaction.
Precursors: The analysis leads to simple starting materials: 4-fluorobenzaldehyde, an appropriate phosphonate reagent, and an ethylating agent.
This analysis provides a logical and convergent pathway for the synthesis of the target molecule.
Based on the retrosynthetic analysis, a plausible multi-step synthesis can be outlined. The optimization of reaction conditions at each step is crucial for maximizing yield and purity. mit.edu
A potential synthetic sequence is detailed below:
Step 1: Synthesis of an α,β-Unsaturated Ester: A Horner-Wadsworth-Emmons reaction between 4-fluorobenzaldehyde and triethyl phosphonoacetate using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) would yield ethyl (E)-3-(4-fluorophenyl)acrylate.
Step 2: Michael Addition: The subsequent step involves the 1,4-conjugate addition of an ethyl group to the α,β-unsaturated ester. This is often achieved using a Gilman reagent, such as lithium diethylcuprate (Et₂CuLi), to ensure 1,4-selectivity over 1,2-addition to the carbonyl group. This reaction would form ethyl 3-(4-fluorophenyl)pentanoate.
Step 3: α-Alkylation: The ester can then be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an enolate. This enolate can then be alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the second ethyl group, forming the hexanoate (B1226103) backbone.
Step 4: Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under basic conditions (e.g., using sodium hydroxide (B78521) followed by an acidic workup) or acidic conditions.
Optimization of these steps would involve screening different bases, solvents, temperatures, and reaction times to improve the efficiency of each transformation. mit.edu
| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |
| 1 | Horner-Wadsworth-Emmons | 4-fluorobenzaldehyde, Triethyl phosphonoacetate | 1. NaH, THF, 0 °C to rt | Ethyl (E)-3-(4-fluorophenyl)acrylate |
| 2 | Michael Addition | Ethyl (E)-3-(4-fluorophenyl)acrylate | 1. Et₂CuLi, THF, -78 °C2. Saturated NH₄Cl (aq) | Ethyl 3-(4-fluorophenyl)pentanoate |
| 3 | α-Alkylation | Ethyl 3-(4-fluorophenyl)pentanoate | 1. LDA, THF, -78 °C2. Ethyl iodide | Ethyl 4-ethyl-3-(4-fluorophenyl)hexanoate |
| 4 | Ester Hydrolysis | Ethyl 4-ethyl-3-(4-fluorophenyl)hexanoate | 1. NaOH, EtOH/H₂O, reflux2. H₃O⁺ | This compound |
The target molecule, this compound, possesses two chiral centers at positions C3 and C4. Consequently, a non-stereoselective synthesis would produce a mixture of four stereoisomers. Controlling the stereochemistry is a significant challenge and a key goal in modern organic synthesis. nih.gov
Several strategies can be employed to achieve stereoselectivity:
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the α,β-unsaturated system to direct the conjugate addition of the ethyl group to one face of the molecule. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.
Catalytic Asymmetric Synthesis: A more efficient approach involves the use of a chiral catalyst. For the key Michael addition step, a chiral copper-based catalyst complexed with a chiral ligand could be used to promote the enantioselective addition of the ethyl group. nih.gov
Substrate-Controlled Diastereoselective Reactions: If one stereocenter is set first, it can influence the stereochemical outcome of the formation of the second stereocenter. For instance, after an enantioselective Michael addition to form the C4 stereocenter, the subsequent α-alkylation to form the C3 stereocenter could be diastereoselective, controlled by the existing stereocenter.
These methods allow for the synthesis of specific stereoisomers, which is often critical for biological applications.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives is essential for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound.
Rational drug design involves modifying a molecule's structure to enhance its desired properties. nih.govnih.gov The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry due to its unique properties. nih.govresearchgate.net The fluorine atom can improve metabolic stability, binding affinity, and bioavailability without significantly increasing steric bulk. researchgate.net
Principles for generating analogs of this compound include:
Modification of the Phenyl Ring: The position and number of fluorine substituents on the phenyl ring can be altered (e.g., 2-fluoro, 3-fluoro, or difluoro analogs). This can modulate the electronic properties and binding interactions of the molecule.
Variation of Alkyl Chains: The ethyl groups at C4 and on the hexanoic acid chain can be replaced with other alkyl groups (e.g., methyl, propyl) to probe the steric and hydrophobic requirements of a potential biological target.
Alteration of the Carboxylic Acid: The carboxylic acid moiety can be esterified or converted to an amide to modify the compound's polarity and pharmacokinetic profile.
These systematic modifications allow for a thorough investigation of the chemical space around the parent molecule. nih.gov
The synthesis of derivatives such as ethyl 3-(4-fluorophenyl)acrylate and ethyl 3-(4-fluorophenyl)propanoate serves as a foundation for building more complex molecules like the target compound.
Ethyl 3-(4-fluorophenyl)acrylate: This α,β-unsaturated ester is a key intermediate. It is commonly synthesized via the esterification of 3-(4-fluorophenyl)acrylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. evitachem.com Alternatively, condensation reactions like the Wittig or Horner-Wadsworth-Emmons reaction between 4-fluorobenzaldehyde and a suitable phosphorus ylide provide direct access to this compound. evitachem.com
Ethyl 3-(4-fluorophenyl)propanoate: This saturated ester can be prepared by the reduction of the carbon-carbon double bond in ethyl 3-(4-fluorophenyl)acrylate. researchgate.net Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This transformation is a key step in pathways that build the carbon skeleton before functionalization. A one-pot method involving a Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction has also been reported as an efficient route. researchgate.net
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Synthetic Route |
| Ethyl 3-(4-fluorophenyl)acrylate | C₁₁H₁₁FO₂ | 194.20 | Esterification of 3-(4-fluorophenyl)acrylic acid or Horner-Wadsworth-Emmons reaction. evitachem.comnih.gov |
| Ethyl 3-(4-fluorophenyl)propanoate | C₁₁H₁₃FO₂ | 196.22 | Catalytic hydrogenation of ethyl 3-(4-fluorophenyl)acrylate. researchgate.netwikipedia.org |
Diversification Strategies and Library Synthesis
The generation of chemical libraries around a core scaffold like this compound is essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. High-throughput synthesis (HTS) and parallel synthesis techniques are central to these efforts, enabling the rapid creation of a multitude of analogs. youtube.com
Carboxylic acids are ideal building blocks for library synthesis due to their versatile reactivity, particularly in forming robust amide bonds. enamine.net Companies like Enamine offer extensive collections of carboxylic acid building blocks that can be used in parallel synthesis to create large, diverse libraries. enamine.netenamine.net For the this compound scaffold, diversification can be envisioned at several positions:
Variation of the Aryl Group: Replacing the 4-fluorophenyl moiety with other substituted aryl or heteroaryl rings.
Modification of the Alkyl Side Chains: Altering the ethyl and propyl groups at the C3 and C4 positions to explore the impact of sterics and lipophilicity.
Derivatization of the Carboxylic Acid: Converting the acid to amides, esters, or other functional groups.
High-throughput screening (HTRS) methodologies often employ tagged substrates to facilitate the rapid isolation and detection of reaction products, which is crucial for discovering new reactions and optimizing conditions for library production. nih.gov Tag-mediated approaches allow for the purification of products from complex mixtures in a high-throughput format, such as 384-well plates. nih.gov Click chemistry is another powerful strategy for constructing modular chemical libraries from building blocks like carboxylic acids and amines, allowing for rapid and efficient synthesis under simple conditions. nih.gov These methods are well-suited for generating a library of derivatives based on the this compound core for biological screening. nih.gov
Table 1: Potential Diversification Points of this compound
| Position of Variation | Type of Modification | Potential Building Blocks | Synthetic Goal |
| Aryl Ring | Substitution (e.g., -Cl, -CH₃, -OCH₃) | Substituted Arylboronic Acids / Halides | Modulate electronic properties and binding interactions |
| C3-Alkyl Chain | Chain length, branching | Various Aldehydes / Ketones | Optimize steric fit and lipophilicity |
| C4-Alkyl Chain | Chain length, branching | Various Grignard / Organolithium Reagents | Fine-tune spatial arrangement and metabolic stability |
| Carboxylic Acid | Conversion to Amides / Esters | Diverse Amine / Alcohol Libraries | Improve pharmacokinetic properties and target engagement |
Novel Synthetic Methodologies Applicable to this compound Scaffolds
Recent advancements in synthetic organic chemistry offer innovative and more efficient routes to construct the 3-arylalkanoic acid core of molecules like this compound.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of the target scaffold. numberanalytics.com Catalysis, particularly using transition metals, plays a crucial role in achieving these transformations with high efficiency and selectivity. numberanalytics.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the key C(sp²)-C(sp³) bond between the fluorophenyl ring and the hexanoic acid backbone. researchgate.net Similarly, nickel-catalyzed methods have emerged for the carboxylation of alkyl halides and sulfonates using CO₂, providing a direct route to carboxylic acids. researchgate.net Recent developments have focused on C-H bond activation, which allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov For instance, palladium-catalyzed C(sp³)–H activation can be used to introduce aryl groups at specific positions on an aliphatic chain, guided by a directing group. nih.govnih.gov
Table 2: Selected Catalytic Methods for C-C Bond Formation Applicable to Arylalkanoic Acid Synthesis
| Reaction Type | Catalyst System | Substrates | Description | Reference |
| Reductive Carboxylation | Nickel (Ni) catalyst | Allylic alcohols, CO₂ | Provides linear β,γ-unsaturated carboxylic acids. | researchgate.net |
| Hydrocarboxylation | Titanocene dichloride (Cp₂TiCl₂) | Alkenes, CO₂ | Regioselective synthesis of α-aryl carboxylic acids from styrenes. | researchgate.net |
| C-H Arylation | Palladium (Pd) acetate | Alkanes, Aryl silanols | Direct arylation of alkane segments assisted by a directing group. | researchgate.net |
| Decarboxylative Coupling | Nickel (Ni) catalyst | α,β-Unsaturated carboxylic acids, Amides | Functionalization of C(sp³)-H bonds adjacent to a nitrogen atom. | researchgate.net |
| Multi-component Coupling | Palladium (Pd) catalyst | Aryl tosylhydrazone, Aryl halide, Alkyne | Three-component coupling to form a branched product. | organic-chemistry.org |
In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net These principles are increasingly being applied to pharmaceutical synthesis. jddhs.commdpi.com
Emerging techniques applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and minimize the volume of solvents used compared to conventional heating methods. mdpi.com It has been successfully used in the synthesis of various heterocyclic compounds and could be applied to condensation or coupling steps in the synthesis of the target molecule. mdpi.comrasayanjournal.co.in
Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthetic process. jddhs.commdpi.com Solvent-free reactions represent an ideal approach, further minimizing waste. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, reducing the need for protecting groups and minimizing hazardous byproducts. jddhs.com For example, biocatalytic methods have been developed for the synthesis of precursors to drugs like boceprevir (B1684563) and simvastatin. mdpi.com
Continuous Flow Processing: Flow chemistry provides better control over reaction parameters, enhances safety, and allows for easier scalability. This method reduces waste and improves efficiency, making it a key green chemistry technique. researchgate.net
These green approaches not only make the synthesis more environmentally sustainable but can also lead to more efficient and cost-effective production of complex pharmaceutical intermediates. ejcmpr.com
Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 3 4 Fluorophenyl Hexanoic Acid
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can predict various properties such as bond lengths, bond angles, and dihedral angles. nih.gov For a molecule like 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, DFT would be applied to determine the most stable three-dimensional structure and to calculate its electronic properties.
In typical studies of similar organic molecules, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is often paired with a basis set like 6-311+G(d,p) to achieve a balance between computational cost and accuracy in predicting molecular geometries and energies. nih.gov Such calculations would yield data on the distribution of electron density, identifying electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity.
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. nih.gov For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. This data helps in predicting how the molecule might interact with other chemical species. For instance, in studies of analogous compounds containing a fluorophenyl group, the HOMO-LUMO gap has been calculated to be in the range of 4.22 to 4.34 eV, indicating significant stability. nih.govekb.eg
Below is a hypothetical data table illustrating the kind of quantum chemical parameters that would be calculated for this molecule, based on findings for similar compounds.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.2 |
Conformational Landscape and Energetic Profiling
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for converting between them. nih.gov
This analysis is typically performed by systematically rotating the molecule's single bonds and calculating the potential energy at each step. mdpi.com This process generates a potential energy surface, from which low-energy, stable conformers can be identified. For a molecule with multiple rotatable bonds, such as the ethyl and hexanoic acid chains in the target compound, this landscape can be complex. Understanding which conformations are energetically preferred is crucial for predicting how the molecule might bind to a biological target.
Molecular Dynamics Simulations for Structural and Dynamic Insights
Molecular Dynamics (MD) simulations provide a way to study the movement and interactions of atoms and molecules over time. dntb.gov.ua An MD simulation would model this compound in a simulated environment, such as in a solvent like water, to observe its dynamic behavior.
In Silico Screening and Virtual Ligand Design
While no specific in silico screening studies involving this compound have been published, this compound could theoretically be used in such research. In silico screening involves using computational methods to search large databases of molecules to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. mdpi.com
If this compound were identified as a "hit" compound with some desired biological activity, its structure would serve as a starting point for virtual ligand design. Researchers could computationally modify its chemical structure—for example, by adding or changing functional groups—and then use molecular docking simulations to predict how these new analogues would bind to the target. This iterative process helps in designing more potent and selective molecules for potential therapeutic applications.
Biological Research and Mechanistic Investigations Non Human and in Vitro
In Vitro Biological Target Identification and Characterization
Currently, there is no publicly available research that has identified or characterized specific biological targets for 4-Ethyl-3-(4-fluorophenyl)hexanoic acid. Investigations into its potential interactions with cellular receptors and enzymes have not been reported.
Ligand-Receptor Binding Studies
There are no specific ligand-receptor binding studies for this compound in the existing scientific literature. Therefore, its potential as an agonist or antagonist for receptors such as G protein-coupled receptors (GPCRs) like GPR40, or Toll-like receptors (TLRs), remains uninvestigated.
Enzyme Inhibition and Activation Assays
No studies have been published detailing the effects of this compound on enzyme activity. Consequently, its potential to inhibit or activate key enzymes, such as HMG-CoA reductase or others, has not been determined.
Cellular Pathway Modulation in Non-Human Cell Lines
Research into the modulation of cellular pathways by this compound in non-human cell lines is not available. Studies investigating its potential effects on processes such as protein degradation or other cellular signaling cascades have not been documented.
Metabolic Fate and Biotransformation Pathways (Non-Human)
While specific data on the metabolic fate of this compound is not available, the established methodologies for evaluating the biotransformation of novel chemical entities are well-documented. These approaches are crucial for understanding a compound's pharmacokinetic profile.
In Vitro Metabolic Stability in Microsomal Systems
The metabolic stability of a compound is a critical parameter in drug discovery, often assessed using in vitro systems such as liver microsomes. springernature.comnuvisan.com These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
The general procedure for a metabolic stability assay involves incubating the test compound with liver microsomes from various species (e.g., mouse, rat, dog, human) in the presence of necessary cofactors like NADPH. nih.govresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters can be calculated.
Table 1: Key Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. A shorter half-life indicates lower metabolic stability. |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the rate of drug metabolism in the in vitro system. nuvisan.com |
| Metabolic Bioavailability (MF%) | An estimation of the fraction of the drug that would escape first-pass metabolism in the liver and become systemically available. researchgate.net |
The fluorophenyl moiety in this compound may influence its metabolic stability, as fluorination can sometimes block sites of metabolism. nih.govnih.gov However, without experimental data, the specific role of UGT and CYP enzymes in its metabolism remains speculative.
Metabolite Profiling and Identification in Non-Human Biological Matrices
Following the determination of metabolic stability, the next step is to identify the metabolites formed. This is essential for understanding the biotransformation pathways and identifying any potentially active or toxic metabolites. These studies are typically conducted in non-human biological matrices such as plasma, urine, and feces obtained from animal studies. nih.gov
Metabolite profiling utilizes advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), to detect and structurally elucidate metabolites. nih.govmdpi.com By comparing the metabolic profiles of dosed versus control animals, researchers can identify drug-related metabolites.
Table 2: Common Biotransformation Reactions Investigated in Metabolite Profiling
| Phase I Reactions | Phase II Reactions |
| Oxidation | Glucuronidation |
| Reduction | Sulfation |
| Hydrolysis | Amino Acid Conjugation |
For a compound like this compound, potential metabolic pathways in non-human species could involve hydroxylation of the alkyl chain or the aromatic ring, followed by conjugation with glucuronic acid or sulfate. However, this is speculative and requires experimental verification through dedicated metabolite profiling studies in relevant animal models. nih.govnih.gov
Enzyme-Mediated Biotransformations (e.g., glucuronidation, oxidation)
There is no available research data on the metabolism of this compound. The biotransformation of a compound, which includes processes like glucuronidation and oxidation, is critical for its detoxification and elimination from the body. These reactions are typically catalyzed by families of enzymes, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and cytochrome P450 (CYP) enzymes for oxidation. Without experimental data, any discussion of how this compound is metabolized would be purely speculative.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Comprehensive structure-activity relationship (SAR) studies for this compound have not been published. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity.
Analysis of Functional Group Contributions to Biological Activity
An analysis of the contributions of the individual functional groups of this compound to its biological activity cannot be conducted without relevant research. Such an analysis would typically involve synthesizing and testing a series of analog compounds where each functional group—the carboxylic acid, the ethyl group, and the 4-fluorophenyl group—is modified or removed to determine its impact on a specific biological endpoint.
Stereochemical Influences on Biological Interactions
The influence of stereochemistry on the biological interactions of this compound is also an uninvestigated area. The molecule possesses chiral centers, meaning it can exist as different stereoisomers. It is well-established in pharmacology that different stereoisomers of a compound can have vastly different biological activities and metabolic fates. However, without studies that separate and individually test these isomers, their specific contributions to any potential biological effects remain unknown.
Advanced Applications and Future Research Directions
Utilization of 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid as a Chemical Building Block
The synthesis of complex, biologically active molecules often relies on the use of well-defined chemical building blocks. nih.govnih.govhilarispublisher.com this compound serves as an exemplary building block due to its combination of a lipophilic fluorophenyl group and a reactive carboxylic acid handle. The presence of fluorine can significantly enhance the metabolic stability and binding affinity of a parent molecule.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Functional Group | Potential Application |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Synthesis of enzyme inhibitors, receptor ligands |
| Esterification | Alcohol, Acid Catalyst | Ester | Prodrug synthesis, modification of solubility |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol | Further functionalization, synthesis of analogs |
| Curtius Rearrangement | Diphenylphosphoryl azide | Amine | Introduction of a basic center |
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. nih.govens-lyon.fr The structure of this compound makes it an attractive scaffold for the design of such probes. By attaching a reporter group, such as a fluorophore or a biotin tag, to the carboxylic acid terminus, researchers can create probes to visualize and track the localization and interactions of target proteins within living cells.
Fluorogenic probes, which exhibit fluorescence only after enzymatic activity, are particularly powerful for studying enzyme function in real-time. nih.govens-lyon.frnih.gov A derivative of this compound could be designed as a substrate for a specific enzyme. Upon enzymatic cleavage, a fluorescent signal would be released, allowing for the sensitive detection of enzyme activity. The fluorophenyl moiety can play a crucial role in conferring selectivity for the target enzyme.
Table 2: Components of a Potential Chemical Probe Based on this compound
| Component | Function | Example |
| Recognition Moiety | Binds to the target protein | The this compound scaffold |
| Reporter Tag | Enables detection and visualization | Fluorescein, Rhodamine, Biotin |
| Linker | Connects the recognition moiety and the reporter tag | Alkyl chain, Polyethylene glycol (PEG) |
Integration into Emerging Research Paradigms (e.g., targeted degradation strategies based on related research)
Targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering the ability to eliminate disease-causing proteins rather than just inhibiting them. sigmaaldrich.com One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov
The carboxylic acid group of this compound provides a convenient attachment point for a linker, which is a critical component influencing the efficacy of a PROTAC. nih.govsemanticscholar.orgnih.gov By conjugating this compound to a known E3 ligase ligand, it could be transformed into a warhead for a novel PROTAC. The 4-Ethyl-3-(4-fluorophenyl) portion would be responsible for binding to the protein of interest, thereby recruiting it for ubiquitination and subsequent degradation by the proteasome. The development of such degraders could provide therapeutic avenues for diseases driven by proteins that have been traditionally difficult to target with conventional inhibitors. Carboxylic acid moieties can also be incorporated into the linker itself to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. semanticscholar.org
Opportunities for Collaborative and Translational Research Initiatives
The multifaceted potential of this compound necessitates a collaborative and translational research approach. Academic laboratories specializing in organic synthesis, medicinal chemistry, and chemical biology can work in concert to synthesize novel derivatives and probes based on this scaffold. Pharmaceutical and biotechnology companies can then leverage their expertise in high-throughput screening, pharmacology, and clinical development to translate promising laboratory findings into tangible therapeutic candidates.
Furthermore, the exploration of novel carboxylic acid bioisosteres—functional groups that can mimic the properties of a carboxylic acid—could lead to the discovery of compounds with improved pharmacokinetic profiles. nih.govnih.gov Collaborative efforts could focus on designing and synthesizing analogs of this compound where the carboxylic acid is replaced with moieties like tetrazoles or acylsulfonamides to enhance properties such as membrane permeability and metabolic stability. Such initiatives are crucial for accelerating the journey of this versatile chemical entity from a laboratory curiosity to a clinically impactful molecule.
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-3-(4-fluorophenyl)hexanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of fluorophenyl-substituted carboxylic acids typically involves multi-step protocols. For example:
- Precursor selection : Use ethyl 4-fluorophenylacetate as a starting material for introducing the fluorophenyl group.
- Alkylation : Introduce the ethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Acid hydrolysis : Convert esters to carboxylic acids using HCl or H₂SO₄ in aqueous ethanol.
- Optimization : Employ factorial design to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify ethyl (δ 1.2–1.4 ppm, triplet; δ 2.3–2.6 ppm, quartet) and fluorophenyl protons (δ 7.0–7.4 ppm, aromatic splitting).
- ¹³C NMR : Confirm carboxylic acid (δ 170–180 ppm) and fluorinated carbons (δ 115–165 ppm, J coupling ~245 Hz).
- Mass spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₇FO₂) with ESI-TOF or MALDI-TOF.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme inhibition :
- AChE/COX inhibition : Use Ellman’s assay (AChE) or COX-1/2 fluorescence kits. Compare IC₅₀ values to reference inhibitors (e.g., donepezil for AChE) .
- Antioxidant activity : Measure DPPH/ABTS radical scavenging at 517 nm/734 nm; report EC₅₀ values.
- Cytotoxicity : Screen against MCF-7 or HEK293 cells via MTT assay (48–72 hr exposure; IC₅₀ calculation) .
Advanced Research Questions
Q. How does the fluorophenyl moiety influence the compound’s bioactivity and pharmacokinetics?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with Cl/CH₃ substituents on the phenyl ring. Compare logP (via shake-flask method) and membrane permeability (Caco-2 assay).
- Computational modeling : Perform docking studies (AutoDock Vina) to assess fluorophenyl interactions with target proteins (e.g., COX-2 active site).
- Metabolic stability : Use liver microsomes (human/rat) to measure t₁/₂; monitor fluorophenyl oxidation via LC-MS .
Q. How can conflicting data on neuroprotective effects be resolved?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., glutamate-induced neuronal damage in SH-SY5Y cells) with stricter controls (e.g., ROS scavengers).
- Mechanistic studies :
- Measure mitochondrial membrane potential (JC-1 staining) and caspase-3 activation.
- Use siRNA knockdown to identify pathways (e.g., Nrf2/ARE) .
- Inter-laboratory collaboration : Share protocols via platforms like PubChem to standardize assays .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process chemistry : Transition batch reactions to flow chemistry for better heat/mass transfer.
- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress.
- Crystallization optimization : Use polymorph screening (via XRPD) to isolate the most stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
